S-Methyl benzenesulfinothioate
Description
Structure
3D Structure
Properties
CAS No. |
63911-24-0 |
|---|---|
Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
methylsulfanylsulfinylbenzene |
InChI |
InChI=1S/C7H8OS2/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
FCHQAWWPYNTEGI-UHFFFAOYSA-N |
Canonical SMILES |
CSS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Conceptual Framework and Research Significance of Sulfinothioate Derivatives
Sulfinothioate derivatives, characterized by the R-S(O)-S-R' functional group, represent a unique class of organosulfur compounds. Their conceptual framework lies in the versatile chemistry of the sulfur-sulfur bond, which is flanked by a sulfinyl group. This arrangement imparts distinct reactivity and electronic properties, making them valuable intermediates and subjects of study in their own right.
The research significance of sulfinothioate derivatives, including S-Methyl benzenesulfinothioate, stems from several key areas:
Reactive Intermediates: They serve as precursors to other important sulfur-containing compounds. For instance, the oxidation of sulfinothioates can lead to the formation of thiosulfonates. researchgate.net
Mechanistic Studies: The study of their reactions provides insights into the fundamental processes of organosulfur chemistry, such as the behavior of vic-disulfoxides and the rearrangement of sulfinyl radicals. researchgate.netresearchgate.net
Biological Mimics: Some sulfinothioate derivatives are investigated as stable mimics of biologically active compounds like allicin (B1665233), the primary antimicrobial agent in garlic. researchgate.netnih.gov
The stability of sulfinothioate derivatives can be influenced by the nature of the substituents. For example, derivatives with electron-withdrawing groups on an aromatic ring may be less stable than those with electron-releasing groups. researchgate.net
Historical Context and Evolution of Research on Organosulfur Compounds
The study of organosulfur compounds dates back to the 19th century, with early discoveries focusing on fundamental classes of these compounds. tandfonline.com The evolution of this field has been marked by a continuous effort to understand the unique properties and reactivity imparted by the sulfur atom. tandfonline.comresearchgate.net
Key developments in the broader field of organosulfur chemistry that provide context for the study of S-Methyl benzenesulfinothioate include:
Early Synthesis: The first laboratory preparation of thiols occurred in 1834. britannica.com
Mechanistic Insights: The application of physical organic chemistry methods to organosulfur compounds has been crucial in understanding their reaction mechanisms. tandfonline.com
Stereochemistry: A significant area of research has been the stereochemistry of organosulfur compounds, exploring the challenges and successes in synthesizing chiral sulfur compounds. researchgate.net
Modern Synthetic Methods: The development of new catalytic systems and reaction methodologies continues to expand the toolkit for synthesizing complex organosulfur molecules. researchgate.netthieme-connect.com
The study of organosulfur compounds has grown from basic discovery to encompass a wide range of applications, from materials science to medicinal chemistry. britannica.comwikipedia.org
Interdisciplinary Relevance of S Methyl Benzenesulfinothioate Studies
Advanced Synthetic Routes to this compound
Novel Electrophilic Sulfinylation Approaches
Electrophilic sulfinylation involves the reaction of a sulfur nucleophile with an electrophilic sulfinylating agent. A key aspect of sulfenic acid chemistry is its dual nature, capable of acting as both a nucleophile and an electrophile. nih.gov This reactivity is harnessed in the synthesis of thiosulfinates. One common approach involves the condensation of two molecules of a sulfenic acid to form a thiosulfinate. nih.gov
Another strategy utilizes sulfenyl chlorides, which can react with sulfinic acids to produce thiosulfinates. nih.gov The electrophilic sulfur of the sulfenyl chloride is attacked by the nucleophilic sulfur of the sulfinic acid. This method provides a connective route to thiosulfinates. nih.gov
Recent advancements have focused on developing novel electrophilic species for these transformations. While not directly applied to this compound in the provided literature, the development of electrophilic nitrogen species for labeling sulfinic acids highlights the ongoing exploration of new reactive partners for sulfenic acid derivatives. researchgate.net These approaches could potentially be adapted for the synthesis of thiosulfinates.
Nucleophilic Displacement Strategies at Sulfur Centers
Nucleophilic displacement reactions are a cornerstone of thiosulfinate synthesis. These reactions typically involve the attack of a nucleophilic sulfur species on an electrophilic sulfur center, leading to the formation of the S-S(O) bond. A common method involves the reaction of sulfinyl chlorides with thiols or tin thiolates. nih.gov In this process, the thiol acts as the nucleophile, displacing the chloride from the sulfinyl chloride.
Another important nucleophilic displacement strategy is the reaction of a thiol with a sulfonyl hydrazine. researchgate.net This method has been shown to be effective for the synthesis of unsymmetrical thiosulfonates and could potentially be adapted for thiosulfinate synthesis. The reaction between thiols and sulfonyl halides through nucleophilic substitution also represents a viable, though sometimes low-yielding, pathway to unsymmetrical thiosulfonates, which are structurally related to thiosulfinates. researchgate.net
Oxidative Transformations in Sulfinothioate Synthesis
Oxidative methods are among the most prevalent for the synthesis of thiosulfinates, including this compound. The most common approach is the oxidation of the corresponding disulfides. nih.gov Various oxidizing agents have been employed for this transformation, with peracids like m-chloroperoxybenzoic acid (m-CPBA) being widely used. nih.govnih.gov The reaction is typically carried out at low temperatures to control the oxidation state and prevent further oxidation to the corresponding thiosulfonate. nih.govarkat-usa.org
Hydrogen peroxide, in the presence of catalysts such as cyclic seleninate esters, has also been utilized for the oxidation of disulfides to thiosulfinates. nih.gov Other oxidants include singlet oxygen, dioxiranes, and various metal catalysts in conjunction with hydroperoxides. nih.gov A metal-free approach using a urea-hydrogen peroxide (UHP) complex has been reported as an efficient method for oxidizing a range of disulfides to thiosulfinates in good yields and high selectivities under mild conditions. vjol.info.vn
The chemoselectivity of the oxidation can be influenced by the substituents on the disulfide. For instance, in the oxidation of unsymmetrical disulfides, the more nucleophilic sulfur atom is preferentially oxidized. arkat-usa.org This allows for the regioselective synthesis of specific thiosulfinate isomers.
Development of Derivatives and Analogues of this compound
Exploration of Aryl Substituent Effects on Synthesis
The electronic nature of substituents on the aryl ring of benzenesulfinothioate analogues significantly influences their synthesis and stability. arkat-usa.org Research has shown that the synthesis of S-aryl alkylthiosulfinates is affected by the electronic demand of the aromatic ring. arkat-usa.org
For instance, when preparing unsymmetrical disulfides as precursors, higher yields are often obtained when the aromatic thiol is added first in the reaction sequence. arkat-usa.org The oxidation of these unsymmetrical disulfides to thiosulfinates also shows substrate-dependent outcomes. arkat-usa.org Thiosulfinates bearing electron-withdrawing groups on the aromatic ring have been found to be unstable and difficult to isolate. arkat-usa.org In contrast, those with electron-releasing groups, such as a para-methoxy group, exhibit greater stability. arkat-usa.org
The synthesis of diaryl disulfides and their subsequent oxidation to diaryl thiosulfonates, which are structurally related to thiosulfinates, also demonstrates the impact of aryl substituents. Halogenated thiols can be converted to the corresponding diaryl disulfides and then oxidized to thiosulfonates, with the reaction conditions influencing the final product. nih.gov
| Substituent on Aryl Ring | Effect on Stability of S-Aryl Alkylthiosulfinate | Reference |
| Electron-withdrawing | Unstable, difficult to isolate | arkat-usa.org |
| Electron-releasing (e.g., p-OMe) | Good stability | arkat-usa.org |
Variations in the Thioate Moiety
The synthesis of this compound analogues with different thioate moieties (the S-R' group) has been explored to create a diverse library of compounds. A common strategy involves the synthesis of unsymmetrical disulfides with the desired alkyl or aryl group, followed by oxidation. nih.gov
For example, a series of S-aryl alkylthiosulfinates with varying alkyl chains have been prepared. arkat-usa.org The synthesis of the precursor unsymmetrical disulfides can be achieved through a one-pot methodology involving the oxidation of a thiol with 1-chlorobenzotriazole, followed by reaction with a second thiol. arkat-usa.org The choice of the thiol in the second step determines the nature of the thioate moiety in the final thiosulfinate product.
The synthesis of various symmetric and asymmetric thiosulfinates has been accomplished by first preparing the corresponding disulfides through methods like oxidative coupling of thiols or nucleophilic substitution involving a sulfenyl chloride intermediate. nih.gov These disulfides are then oxidized, typically with m-CPBA, to yield the target thiosulfinates with diverse thioate groups. nih.gov This modular approach allows for the systematic variation of the R' group in S-aryl R'-sulfinothioates.
| Precursor Disulfide | Oxidizing Agent | Resulting Thiosulfinate Moiety | Reference |
| Aryl-Alkyl Disulfide | m-CPBA | S-Alkyl | arkat-usa.org |
| Symmetric/Asymmetric Disulfides | m-CPBA | Varied S-Alkyl/S-Aryl | nih.gov |
Computational Chemistry and Theoretical Studies on S Methyl Benzenesulfinothioate
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed analysis of molecular systems. For S-Methyl benzenesulfinothioate, these methods can predict its three-dimensional shape, the distribution of electrons within the molecule, and its spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.govnih.gov By approximating the electron density of a system, DFT can determine the most stable arrangement of atoms in a molecule—its optimized geometry. This process involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Thiosulfonate Scaffold (Based on DFT Calculations on related compounds) Note: This table presents typical parameters for the thiosulfonate functional group and is for illustrative purposes, as specific data for this compound was not found in the searched literature.
| Parameter | Description | Typical Value |
| r(S=O) | Length of the sulfur-oxygen double bond | ~1.45 Å |
| r(S-O) | Length of the sulfur-oxygen single bond in the sulfonyl group | ~1.65 Å |
| r(S-S) | Length of the sulfur-sulfur single bond | ~2.10 Å |
| r(S-C) | Length of the sulfur-carbon bond (sulfenyl sulfur) | ~1.80 Å |
| ∠(O=S=O) | Angle between the two oxygen atoms and the sulfonyl sulfur | ~120° |
| ∠(S-S-C) | Angle involving the S-S-C linkage | ~100° |
| Dihedral(C-S-S-C) | Torsional angle defining the gauche conformation | ~90° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to be chemically reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions. The HOMO is often localized on the sulfenyl sulfur atom, while the LUMO may be distributed across the sulfonyl group and the benzene ring.
Table 2: Representative FMO Energies and Properties for an Organic Sulfur Compound Note: The following values are illustrative and based on general DFT studies of related organic molecules, as specific data for this compound was not found in the searched literature.
| Parameter | Description | Illustrative Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.3 eV |
| Ionization Potential (I) | Estimated as -EHOMO | 6.5 eV |
| Electron Affinity (A) | Estimated as -ELUMO | 1.2 eV |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green regions denote areas with a neutral or near-zero potential.
For this compound, an MEP analysis would likely show the most negative potential (red) localized around the oxygen atoms of the sulfonyl group due to their high electronegativity. The sulfonyl sulfur atom and the protons on the benzene ring would likely exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction.
Population analysis methods are used to calculate the partial atomic charges on each atom within a molecule, providing a quantitative measure of the electron distribution. Mulliken population analysis is a traditional method, while Natural Population Analysis (NPA) is often considered more robust and less dependent on the basis set used in the calculation. nih.gov
These analyses help to rationalize a molecule's dipole moment and reactivity. In this compound, the oxygen atoms are expected to carry a significant negative charge, while the sulfonyl sulfur atom would have a substantial positive charge. The sulfenyl sulfur atom would be less positive, and the carbon atoms would have smaller, varying charges.
Table 3: Illustrative Partial Atomic Charges for Key Atoms in this compound Note: These values are estimations based on the general principles of electronegativity and are for illustrative purposes only, as specific calculated data was not found.
| Atom | Method | Estimated Partial Charge (a.u.) |
| Sulfonyl Sulfur (S) | NPA/Mulliken | +1.2 to +1.5 |
| Oxygen (O) | NPA/Mulliken | -0.7 to -0.9 |
| Sulfenyl Sulfur (S) | NPA/Mulliken | -0.1 to +0.1 |
| Methyl Carbon (C) | NPA/Mulliken | -0.3 to -0.5 |
Theoretical Investigations of Reaction Mechanisms
Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and intermediate transition states, it is possible to map out the entire reaction coordinate and understand the energetic factors that control the reaction's speed and outcome.
For thiosulfonates, a key reaction is their interaction with nucleophiles, such as thiols. nih.gov Computational studies on related cyclic thiosulfonates have investigated the mechanism of thiol-thiosulfonate exchange. Such a study on this compound would involve modeling the approach of a nucleophile to one of the sulfur atoms, calculating the structure of the transition state, and determining the energy barrier for the substitution reaction. This would reveal whether the nucleophilic attack occurs preferentially at the sulfenyl or the sulfonyl sulfur, providing fundamental insights into its reactivity. For instance, computational studies on the arylation of aryl sulfenate anions have used DFT to explain stereoselectivity by analyzing the energetics of different transition states. researchgate.net
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters for this compound would be a valuable application of computational chemistry, providing insights that complement experimental data. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for this purpose. These theoretical approaches can be used to calculate a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
For the prediction of ¹H and ¹³C NMR spectra, the computational process would begin with the optimization of the molecular geometry of this compound. Following this, the magnetic shielding tensors for each nucleus would be calculated. These tensors are then used to determine the isotropic shielding constants, which can be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). The results of such calculations would provide a theoretical NMR spectrum, which could be used to aid in the assignment of peaks in an experimentally obtained spectrum.
In a similar vein, the prediction of the IR spectrum of this compound would also start with the optimization of its molecular geometry to find the lowest energy conformation. Subsequently, the vibrational frequencies and their corresponding intensities would be calculated. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The output would be a theoretical IR spectrum, showing the characteristic vibrational modes of the molecule, such as the S=O and S-S stretching frequencies, as well as vibrations associated with the benzene ring and the methyl group. A study on the related compound, benzenesulfonic acid methyl ester, utilized DFT methods such as B3LYP with a 6-311G(d,p) basis set to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra after scaling nih.gov. A similar approach would be applicable to this compound.
The table below illustrates the type of data that would be generated from such computational studies for this compound, though it is important to reiterate that the values are hypothetical and for illustrative purposes only, as no specific published data were found.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (S-CH₃) | δ ppm |
| ¹³C NMR Chemical Shift (S-CH₃) | δ ppm |
| ¹³C NMR Chemical Shift (C-S) | δ ppm |
| IR Frequency (S=O stretch) | cm⁻¹ |
| IR Frequency (S-S stretch) | cm⁻¹ |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful computational method to explore the dynamic nature of this compound, providing detailed insights into its conformational landscape and how it interacts with other molecules over time.
For conformational analysis, an MD simulation would be initiated from an optimized structure of this compound. The simulation would then solve Newton's equations of motion for the atoms of the molecule, allowing its structure to evolve over a period of time, typically on the nanosecond to microsecond scale. By analyzing the trajectory of the simulation, the different accessible conformations of the molecule can be identified. This is particularly useful for understanding the flexibility of the molecule, for instance, the rotation around the S-S bond and the orientation of the methyl and phenyl groups relative to the sulfinothioate core. The relative energies of different conformers could be calculated to determine the most stable structures.
When studying intermolecular interactions, MD simulations can be used to model this compound in the presence of other molecules, such as solvent molecules or other chemical species. This would allow for the characterization of the non-covalent interactions, including van der Waals forces and dipole-dipole interactions, that govern the behavior of this compound in a condensed phase. For example, a simulation of this compound in a box of water molecules would reveal how the molecule is solvated, including the formation of any specific hydrogen bonds or other interactions with the solvent. The strength of these interactions can be quantified by calculating the interaction energies between this compound and the surrounding molecules. These simulations can provide a molecular-level understanding of the compound's solubility and its potential to interact with other molecules in a complex environment.
The following table provides an example of the kind of data that would be obtained from MD simulations of this compound. As with the spectroscopic data, these are illustrative examples, as no specific simulation results for this compound were found in the literature search.
| Property | Description |
| Dihedral Angle (C-S-S-C) | Distribution of angles over time, identifying stable conformers. |
| Radial Distribution Function | Probability of finding a solvent molecule at a certain distance from a specific atom in this compound. |
| Interaction Energy | The energy of interaction between this compound and a neighboring molecule. |
Stereochemistry and Asymmetric Synthesis Research Involving S Methyl Benzenesulfinothioate
Principles of Stereoselectivity and Stereospecificity in Reactions Involving Sulfinothioates
In the context of reactions involving sulfinothioates like S-Methyl benzenesulfinothioate, the concepts of stereoselectivity and stereospecificity are fundamental to controlling the stereochemical outcome.
Stereoselectivity refers to a reaction in which one stereoisomer is formed or consumed preferentially over all others. masterorganicchemistry.com When a reaction produces a predominance of one enantiomer, it is termed enantioselective, and when it favors one diastereomer, it is diastereoselective. masterorganicchemistry.com For sulfinothioates, stereoselectivity often arises from the influence of a chiral catalyst or reagent that creates a diastereomeric transition state, lowering the activation energy for the formation of one stereoisomer over the other. acsgcipr.org The steric and electronic properties of the substituents on the sulfur atom play a critical role in directing the approach of incoming reagents.
Stereospecificity is a more stringent criterion where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com A given stereoisomer of the reactant will yield a specific stereoisomer of the product. For example, a reaction proceeding through an SN2-type mechanism at the chiral sulfur center of an enantiomerically pure sulfinothioate would be stereospecific, leading to a product with a predictable, inverted stereochemistry. All stereospecific reactions are inherently stereoselective, but the reverse is not always true. masterorganicchemistry.com
The sulfinyl group is recognized as a valuable chiral auxiliary in asymmetric synthesis because it is configurationally stable and capable of high asymmetric induction. nih.gov Reactions involving the chiral sulfur center of sulfinothioates are governed by these principles, enabling the synthesis of complex chiral molecules.
Enantioselective and Diastereoselective Synthetic Strategies
The synthesis of enantiomerically enriched this compound relies on strategies that can effectively control the formation of the stereogenic sulfur center. The primary approaches involve the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary can be removed and ideally recovered for reuse. scielo.org.mxsigmaaldrich.com Sulfur-based chiral auxiliaries, in particular, have proven effective in numerous asymmetric transformations. scielo.org.mxscielo.org.mx
In the synthesis of chiral sulfinothioates, a common strategy involves the reaction of a prochiral sulfur compound with a chiral auxiliary, typically a chiral alcohol, to form a mixture of diastereomers. These diastereomers possess different physical properties and can often be separated by standard laboratory techniques like crystallization or chromatography. For instance, a racemic sulfinyl chloride can be reacted with a chiral alcohol like (-)-menthol. The resulting diastereomeric sulfinate esters can then be separated. Subsequent nucleophilic displacement with a thiol, such as methanethiol, can proceed with inversion of configuration at the sulfur center to yield the desired enantiomerically pure sulfinothioate.
Prominent classes of chiral auxiliaries applicable to this type of synthesis include:
Amino alcohol derivatives: Compounds like (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine are widely used. wikipedia.org
Oxazolidinones: Popularized by David Evans, these auxiliaries are highly effective in controlling stereoselectivity in various reactions.
Sulfur-based auxiliaries: Enantiomerically pure sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary), are powerful tools for the asymmetric synthesis of chiral amines and could be adapted for sulfinothioate synthesis. sigmaaldrich.comosi.lv
| Chiral Auxiliary Class | Common Examples | Key Feature |
|---|---|---|
| Amino Alcohols | Ephedrine, Pseudoephedrine | Forms diastereomeric intermediates that can often be separated by crystallization. |
| Oxazolidinones | Evans Auxiliaries | Provides a rigid scaffold that effectively shields one face of the reactive center. |
| Sulfinamides | tert-Butanesulfinamide | The sulfinyl group directly influences the stereochemical outcome. osi.lv |
| Terpenoids | 8-Phenylmenthol | Bulky structure provides significant steric hindrance to direct reactions. wikipedia.org |
Asymmetric catalysis offers a more efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com This approach avoids the need for stoichiometric chiral reagents and the subsequent removal of an auxiliary.
For the synthesis of this compound, two primary catalytic strategies are relevant:
Kinetic Resolution: A racemic mixture of the sulfinothioate can be subjected to a reaction with a chiral catalyst that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.
Asymmetric Synthesis: A prochiral precursor is converted directly into a chiral, non-racemic product. A potential route is the asymmetric oxidation of a prochiral disulfide (e.g., phenyl methyl disulfide) or a related sulfur compound.
The development of catalysts for the enantioselective synthesis of sulfur compounds is an active area of research. nih.govresearchgate.net Chiral sulfoxides, which are structurally related to sulfinothioates, are often synthesized via the asymmetric oxidation of prochiral sulfides using catalytic systems. acsgcipr.org These systems typically involve a metal complex with a chiral ligand and a terminal oxidant. acsgcipr.org
Examples of catalytic systems used in asymmetric sulfur chemistry include:
Cinchona Alkaloid-Derived Catalysts: These organocatalysts are effective in various asymmetric transformations, including sulfa-Michael additions, demonstrating their ability to control stereochemistry in C-S bond formation. nih.gov
Chiral Metal Complexes: Stereogenic-at-metal complexes, such as those involving cobalt, have been successfully used for the enantioselective synthesis of related aza-sulfur compounds. nih.govresearchgate.net
Biocatalysis: Enzymes, such as flavin-containing monooxygenases (FMOs), can catalyze the oxidation of prochiral sulfides to chiral sulfoxides with high enantioselectivity. us.es Such biocatalytic approaches could potentially be applied to the synthesis of chiral sulfinothioates.
| Catalyst Type | Example System | Applicable Reaction Type | Potential Outcome |
|---|---|---|---|
| Organocatalyst | Bifunctional Quinine-Derived Sulfonamide | Asymmetric C-S bond formation nih.gov | High enantiomeric excess (up to 96% ee reported for related reactions). nih.gov |
| Metal Complex | Stereogenic-at-Co(III) Complexes | Oxidative esterification of sulfenamides nih.govresearchgate.net | Excellent enantioselectivities (er up to 98.5:1.5 reported for sulfinimidate esters). nih.gov |
| Biocatalyst | Flavin-containing Monooxygenases (FMOs) | Asymmetric sulfoxidation us.es | Moderate to high enantioselectivity for chiral sulfoxides. us.es |
Stereospecific Transformations of this compound
Once synthesized in an enantiomerically pure form, this compound can participate in stereospecific transformations. In these reactions, the chiral sulfur center directs the formation of new stereocenters or transfers its chirality to another molecule. A key reaction of sulfinothioates is nucleophilic substitution at the sulfur atom. The stereochemical outcome of this reaction (retention or inversion) is highly dependent on the nature of the nucleophile and the reaction conditions. Often, these reactions proceed with a high degree of stereospecificity, typically via an SN2-type mechanism at the sulfur atom, which results in the inversion of configuration.
For example, the reaction of (R)-S-Methyl benzenesulfinothioate with an organometallic reagent (e.g., a Grignard reagent, R'-MgBr) could stereospecifically produce a chiral sulfoxide (B87167) (R-S(O)-R') with inversion of configuration at the sulfur center. This makes chiral sulfinothioates valuable reagents for the synthesis of other classes of chiral sulfur compounds.
Analytical Methods for Enantiomeric and Diastereomeric Excess Determination
The validation of any asymmetric synthesis requires accurate measurement of the stereochemical purity of the product. nih.gov For this compound, determining the enantiomeric excess (ee) or diastereomeric excess (de) is crucial. nih.govrsc.org Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. chromatographyonline.com Common CSPs include those based on polysaccharides (cellulose, amylose), proteins, cyclodextrins, and macrocyclic glycopeptides (e.g., teicoplanin and vancomycin). chromatographyonline.comnih.govmdpi.com The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers, allowing for their accurate quantification. merckmillipore.com
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be distinguished by using a chiral solvating agent or a chiral shift reagent. These reagents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts that can be integrated to determine the enantiomeric ratio.
Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires only small sample volumes. nih.gov Enantiomeric separation is achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.
Optical Methods: Techniques like circular dichroism (CD) spectroscopy can be used. Enantiomers have mirror-image CD spectra, and the magnitude of the signal can be correlated with the enantiomeric excess. nih.gov
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. chromatographyonline.com | Widely applicable, high resolution, accurate quantification. nih.gov | Requires method development; can be time-consuming. chromatographyonline.com |
| Chiral GC | Separation of volatile enantiomers on a chiral column. nih.gov | High resolution for volatile compounds. | Analyte must be thermally stable and volatile. |
| NMR Spectroscopy | Use of chiral shift reagents or solvating agents to induce chemical shift differences. | Provides structural information; no separation needed. | Lower sensitivity and accuracy compared to chromatography; requires pure samples. nih.gov |
| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. nih.gov | High efficiency, small sample volume, rapid analysis. nih.gov | Lower concentration sensitivity than HPLC-UV. |
Reactivity and Mechanistic Organic Chemistry of S Methyl Benzenesulfinothioate
Nucleophilic Substitution Reactions at the Sulfur Center
The core of S-Methyl benzenesulfinothioate's reactivity lies in the electrophilicity of its sulfur atoms. The sulfinyl sulfur atom [S(O)] is particularly electron-deficient due to the electron-withdrawing effect of the adjacent oxygen atom. This makes it a prime target for nucleophilic attack. nih.govnih.gov The sulfenyl sulfur atom (S) is also electrophilic, and nucleophilic attack can occur at either sulfur, often depending on the nature of the nucleophile and reaction conditions.
The most common nucleophiles to react with thiosulfinates are thiols and thiolate ions. nih.gov The reaction with a thiol (R'SH) or its corresponding thiolate anion (R'S⁻) typically proceeds via a nucleophilic substitution mechanism, leading to the formation of a mixed disulfide and a sulfenic acid, which is often unstable and undergoes further reactions. The general mechanism involves the attack of the nucleophile on one of the sulfur atoms of the thiosulfinate.
The reaction is believed to proceed through a bimolecular nucleophilic substitution (SN2)-type mechanism at the sulfur atom. chemistrysteps.combyjus.com The nucleophile attacks the electrophilic sulfur center, leading to a transition state where the nucleophile is forming a new bond while the S-S bond is breaking. This process results in the displacement of the other part of the molecule as a leaving group (e.g., a sulfenate anion).
Table 1: Comparison of Proposed Nucleophilic Substitution Mechanisms at Sulfur
| Mechanism | Characteristics | Rate Determining Step | Stereochemistry | Favored By |
|---|---|---|---|---|
| SN2-like | Concerted, single-step process. byjus.com | Bimolecular, depends on [Substrate] and [Nucleophile]. youtube.com | Inversion of configuration at the sulfur center. byjus.com | Strong nucleophiles, unhindered substrates. byjus.com |
| SN1-like | Stepwise, formation of a sulfur-based cation intermediate. masterorganicchemistry.com | Unimolecular, depends only on [Substrate]. masterorganicchemistry.com | Racemization or mixture of retention/inversion. masterorganicchemistry.com | Good leaving groups, stable cationic intermediate, polar protic solvents. youtube.commasterorganicchemistry.com |
For this compound, the SN2-like pathway is generally favored, especially with soft nucleophiles like thiols, which have a high affinity for the soft sulfur atom. libretexts.org The reaction with thiolate ions, for instance, is a key aspect of the biological activity of many naturally occurring thiosulfinates. nih.govnih.gov
Electrophilic Activation and Subsequent Reactions
The reactivity of this compound towards nucleophiles can be significantly enhanced through electrophilic activation. This typically involves the protonation or coordination of an electrophile, such as a proton from an acid catalyst, to the sulfinyl oxygen atom.
Acid catalysis plays a crucial role in promoting reactions at the sulfinyl sulfur. nih.gov Protonation of the oxygen atom increases the positive character of the adjacent sulfur atom, making it a much stronger electrophile. This "activated" thiosulfinate is then more susceptible to attack by even weak nucleophiles.
For example, the hydrolysis of thiosulfinates is often acid-catalyzed. In the presence of an acid, the oxygen atom is protonated, facilitating the attack of a water molecule on the sulfinyl sulfur. This leads to the formation of two molecules of sulfenic acid, which can then undergo further disproportionation or condensation reactions.
Another important reaction is with sulfinic acids. Thiosulfinates can react with sulfinic acids in a process that can be catalyzed by acids, leading to the formation of thiosulfonates. semanticscholar.org This reaction highlights the dual role of the thiosulfinate, where one part acts as a leaving group and the other as the core of the new, more oxidized product.
Rearrangement Pathways of Sulfinothioates
Thiosulfinates can undergo thermal or photolytic rearrangements, although these are less commonly documented than their nucleophilic reactions. One potential pathway is analogous to the well-known sulfenate-sulfoxide rearrangement. researchgate.net In this type of rearrangement, a group migrates from the oxygen atom of a sulfenate ester to the sulfur atom.
For a thiosulfinate like this compound, a theoretical rearrangement could involve the migration of the methyl group from the sulfenyl sulfur to the sulfinyl oxygen, or the phenyl group from the sulfinyl sulfur. However, the S-S bond is relatively weak and prone to homolytic cleavage under thermal or photolytic conditions, which often competes with or precedes rearrangement pathways.
Studies on the pyrolysis of related sulfur compounds indicate that complex fragmentation and rearrangement patterns can occur at high temperatures. documentsdelivered.com For thiosulfinates, these pathways could potentially lead to the formation of sulfoxides and other sulfur-containing products, though such rearrangements for this compound itself are not extensively characterized in the literature.
Radical Reaction Mechanisms Involving the Sulfinothioate Moiety
The S-S bond in this compound is susceptible to homolytic cleavage, initiating radical-based reaction mechanisms. This cleavage can be induced by heat, light, or reaction with radical initiators. Theoretical studies on the closely related dimethyl thiosulfinate (DMTS) have provided significant insight into these radical pathways. squarespace.comresearchgate.net
Atmospheric oxidants, such as hydroxyl (•OH) and chlorine (•Cl) radicals, have been shown to react readily with thiosulfinates. squarespace.comresearchgate.net The dominant mechanism involves the addition of the radical to the sulfinyl sulfur atom [−S(O)−]. This addition is followed by the cleavage of the weak S(O)−S bond. squarespace.com
For the reaction of a thiosulfinate (RS(O)SR') with a hydroxyl radical, the proposed mechanism is:
Radical Addition: The •OH radical adds to the sulfinyl sulfur atom, forming a transient, energy-rich intermediate [RS(O•)H-SR'].
S-S Bond Cleavage: This intermediate rapidly fragments, cleaving the S-S bond to yield a sulfinic acid (RS(O)OH) and a thiyl radical (•SR').
Table 2: Calculated Energetics for the Reaction of Dimethyl Thiosulfinate (DMTS) with OH Radicals squarespace.comresearchgate.net
| Reaction Pathway | Reactants | Transition State Barrier Height (kcal/mol) | Products |
|---|---|---|---|
| Addition/Cleavage | DMTS + •OH | -5.6 | CH₃S(O)OH + •SCH₃ |
| H-Abstraction | DMTS + •OH | (Higher energy barrier) | H₂O + CH₃S(O)SCH₂• |
Note: Data is for the analogous compound Dimethyl Thiosulfinate (DMTS) and is computed at the CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(3df,3pd) level of theory. Negative barrier height indicates the transition state is lower in energy than the initial reactants. squarespace.com
The results indicate that the addition-cleavage pathway is significantly more favorable than hydrogen abstraction from the methyl groups. squarespace.comresearchgate.net This homolytic cleavage of the S-S bond is a key characteristic of the radical chemistry of thiosulfinates. nih.gov This reactivity is crucial for understanding the atmospheric fate of naturally emitted volatile sulfur compounds and can also be harnessed in synthetic organic chemistry. squarespace.comlibretexts.org
Enzyme Inhibition and Mechanistic Biochemical Investigations in Vitro Focus
Molecular Mechanisms of Enzyme Inhibition by S-Methyl Benzenesulfinothioate
The inhibitory action of this compound is predicated on the electrophilic nature of its sulfur atoms, which makes it a target for nucleophilic attack by amino acid residues within enzyme active sites or allosteric sites.
The interaction of thiosulfinates, and by extension this compound, with enzymes is often characterized by a time-dependent loss of enzyme activity. This is indicative of a mechanism that involves the formation of a covalent bond between the inhibitor and the enzyme. The rate of this inactivation is dependent on both the concentration of the inhibitor and the time of incubation. This direct interaction typically involves the nucleophilic attack of a cysteine residue's sulfhydryl group on the electrophilic sulfur of the thiosulfinate. This leads to the formation of a mixed disulfide bond and the release of a sulfenic acid, effectively inactivating the enzyme.
Due to the covalent nature of the interaction, the inhibition by this compound does not always fit neatly into the classical reversible inhibition models (competitive, non-competitive, uncompetitive). However, the initial binding event that precedes the irreversible covalent modification can exhibit characteristics of these models.
Competitive Inhibition: If this compound binds to the active site of an enzyme, it can compete with the natural substrate. In this scenario, high concentrations of the substrate could potentially offer some protection to the enzyme by sterically hindering the inhibitor's access to the active site cysteine.
Non-Competitive Inhibition: If the inhibitor binds to a cysteine residue at an allosteric site (a site other than the active site), it could induce a conformational change in the enzyme that reduces its catalytic efficiency without directly blocking substrate binding. In this case, the inhibition would be non-competitive, as the inhibitor and substrate are not competing for the same binding site.
It is important to note that for irreversible inhibitors that form covalent bonds, the concepts of competitive and non-competitive inhibition are more complex than for reversible inhibitors. The initial, non-covalent binding step may be competitive or non-competitive, but the subsequent covalent modification renders the inhibition irreversible.
The hallmark of thiosulfinate-mediated enzyme inhibition is the formation of a covalent mixed disulfide bond with cysteine residues. This is generally considered an irreversible process under physiological conditions, as the covalent bond is stable. However, the term "irreversible" in this context can be nuanced. While the bond is strong, it is possible that under certain in vitro conditions, for example, in the presence of a high concentration of a reducing agent like dithiothreitol (B142953) (DTT), the disulfide bond could be cleaved, leading to the regeneration of the active enzyme. Therefore, while functionally irreversible in a biological context, the chemical bond itself is not entirely unbreakable.
For instance, S-methyl methanethiosulfonate (B1239399) (MMTS), a related compound, is known to be a reversible inhibitor of cysteine proteases, where the enzyme activity can be restored. nih.gov This suggests that the stability of the mixed disulfide bond can vary depending on the specific thiosulfinate and the enzyme involved.
Specific Enzyme Targets and Their Mechanistic Interaction with Sulfinothioates
Based on the reactivity of the thiosulfinate functional group, enzymes that rely on a cysteine residue for their catalytic activity are primary targets for this compound.
Cysteine Proteases: This class of enzymes, which includes papain, caspases, and cathepsins, has a critical cysteine residue in their active site that is essential for catalysis. Thiosulfinates can readily react with this catalytic cysteine, forming a mixed disulfide and thereby inactivating the enzyme.
Aldehyde Dehydrogenase (ALDH): Some isoforms of ALDH are known to have a critical cysteine residue in their active site. Studies on sulfur-containing compounds from garlic have demonstrated the inhibition of ALDH activity. This suggests that this compound could potentially inhibit ALDH through a similar mechanism of covalent modification of the active site cysteine.
The general mechanism of interaction involves the nucleophilic attack of the thiolate anion of a cysteine residue on one of the sulfur atoms of the this compound. This results in the formation of a protein-S-S-methyl mixed disulfide and the release of benzenesulfinic acid.
S-Methylation as a Bioactivation Pathway for Related Compounds
In some instances, a compound may not be an inhibitor in its administered form but can be converted into an active inhibitor through metabolic processes. This is known as bioactivation. S-methylation is a known metabolic pathway that can lead to the bioactivation of certain sulfur-containing compounds. For example, some dithiocarbamate (B8719985) pesticides are not potent enzyme inhibitors themselves. However, upon S-methylation in vivo, they are converted to S-methyl derivatives which are potent inhibitors of aldehyde dehydrogenase. This raises the possibility that related benzenesulfinothioate precursors could be bioactivated via S-methylation to form the active inhibitor, this compound.
Computational Docking and Molecular Modeling of Enzyme-Inhibitor Interactions
To date, there are no publicly available computational docking or molecular modeling studies specifically focused on the interaction of this compound with enzyme targets. However, such studies would be highly valuable for elucidating the precise binding modes and interactions.
A typical molecular modeling study would involve:
Homology Modeling: If the crystal structure of the target enzyme is not available, a model would be built based on the structure of a related protein.
Molecular Docking: The this compound molecule would be docked into the active or allosteric site of the target enzyme to predict the most likely binding poses. This would help to identify key amino acid residues involved in the interaction.
Molecular Dynamics Simulations: These simulations would be used to assess the stability of the predicted enzyme-inhibitor complex over time and to understand the dynamic changes that occur upon binding.
Such computational approaches could provide valuable insights into the specific residues that this compound interacts with and could guide the design of more potent and selective inhibitors.
Applications As Reagents in Organic Synthesis
S-Methyl Benzenesulfinothioate as a Chiral Building Block
Chiral sulfinyl compounds are of significant importance in asymmetric synthesis, where they are employed as effective chiral auxiliaries, ligands, and catalysts. nih.gov The sulfur atom in a sulfoxide (B87167) or a related sulfinyl derivative can act as a stereocenter, influencing the stereochemical outcome of reactions. This compound, while achiral itself, is a prochiral molecule that serves as an excellent precursor for the synthesis of enantiomerically pure or enriched sulfinyl compounds. researchgate.net
The primary method for generating chirality from thiosulfinates involves the stereoselective transformation of the sulfinyl group. This can be achieved through two main pathways:
Asymmetric Oxidation: While the direct asymmetric oxidation of this compound is less common, the principle is well-established for the synthesis of chiral sulfoxides from sulfides. researchgate.net A more relevant approach involves the reaction of a related precursor, such as a sulfenyl compound, with a chiral oxidant to produce a chiral thiosulfinate.
Nucleophilic Substitution with Chiral Reagents: A highly effective strategy involves the reaction of this compound with chiral nucleophiles. For instance, reacting the compound with a chiral alcohol in the presence of a suitable base can lead to the formation of chiral sulfinate esters. ntu.edu.sg Similarly, organometallic reagents derived from chiral precursors can displace the methylthio (-SMe) group to yield optically active sulfoxides. This approach is foundational to the Andersen method for synthesizing chiral sulfoxides, which traditionally uses diastereomerically pure menthyl p-toluenesulfinate. nih.gov
The resulting chiral sulfoxides and sulfinates are then used to direct the stereochemistry of subsequent bond-forming reactions, after which the chiral sulfinyl auxiliary can often be cleaved.
Table 1: Synthesis of Chiral Compounds from Sulfinyl Precursors
| Precursor Type | Reaction | Product Type | Application |
|---|---|---|---|
| Prochiral Thiosulfinate | Nucleophilic substitution with chiral alcohol | Chiral Sulfinate Ester | Intermediate for chiral sulfoxides |
| Prochiral Thiosulfinate | Reaction with chiral Grignard reagent | Chiral Sulfoxide | Chiral auxiliary in synthesis |
Utilization in Methylation Reactions
While classic methylating agents like methyl iodide are common, there is growing interest in developing alternative reagents. researchgate.net this compound can function as a source for the methylthio group (CH₃S-), a process known as methylthiolation. In certain contexts, it can also facilitate methylation. The reactivity stems from the electrophilic nature of the sulfinyl sulfur, which can activate the adjacent S-methyl bond towards nucleophilic attack.
The mechanism often involves a nucleophile attacking the methyl group, with the benzenesulfenate anion acting as a leaving group. This reactivity is analogous to how S-adenosylmethionine (SAM) functions as a biological methyl donor, where a nucleophile attacks the methyl group attached to a sulfonium (B1226848) ion. nih.govmdpi.com In enzymatic systems, zinc-containing enzymes can activate zinc-bound thiolates for methylation, providing a biological model for this type of alkyl group transfer to sulfur. nih.gov
Under radical conditions, inspired by radical SAM methyl transferases, the S-methyl group could potentially be cleaved to generate a methyl radical. nih.govnih.gov More commonly, however, the compound is used for methylthiolation. For example, dimethyl sulfoxide (DMSO) can serve as both a solvent and an odorless methylthiolating reagent under specific activating conditions, highlighting the utility of sulfur compounds in transferring methylthio moieties. mdpi.com
Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic chemistry, as organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov this compound is an effective reagent for introducing sulfur functionalities that can then be used to form C–S and other bonds.
Carbon-Heteroatom Bond Formation: The primary role of this compound in this context is as an electrophilic source of the benzenesulfinyl (PhSO-) or methylthio (MeS-) group. It can react with various nucleophiles (N, O, S-based) to form new carbon-heteroatom bonds. For example, reaction with a thiol (R-SH) can yield an unsymmetrical disulfide (R-S-SMe) and benzenesulfinic acid. Transition-metal catalysis, particularly with copper or palladium, has become a powerful tool for C–S bond formation. dicp.ac.cnnih.gov Thiosulfates, which are structurally related to thiosulfinates, have been successfully used in such coupling reactions, suggesting that this compound could serve as a coupling partner in similar catalytic cycles. rsc.org
Carbon-Carbon Bond Formation: While not a direct reagent for C–C bond formation, this compound facilitates this process by first creating a C–S bond. The resulting sulfide (B99878) or sulfoxide can then participate in transition-metal-catalyzed cross-coupling reactions, such as the Liebeskind–Srogl reaction, where an organosulfur compound couples with an organoboron or organotin reagent. dicp.ac.cn In these reactions, the sulfur-containing group acts as a leaving group, enabling the formation of a new C–C bond. This two-step sequence expands the synthetic utility of the initial C–S bond formation. Multimetallic catalysis, often combining a group 10 and group 11 metal, can enable such transformations that are challenging for a single catalyst. nih.gov
Table 2: Bond Formation Reactions Involving Sulfur Reagents
| Reaction Type | Sulfur Reagent | Coupling Partner | Catalyst/Conditions | Product |
|---|---|---|---|---|
| C–S Coupling | Aryl Thiol | Allenoate | Chiral Phosphine mit.edu | Chiral Aryl Alkyl Sulfide |
| C–N Coupling | Amine | Aryl Halide | Pd or Cu Catalyst nih.gov | Aryl Amine |
| C–C Coupling (Liebeskind–Srogl) | Thioester | Boronic Acid | Pd/Cu Catalyst dicp.ac.cn | Biaryl Ketone |
Precursor for Advanced Sulfur-Containing Organic Compounds
This compound is a valuable intermediate for the synthesis of a wide array of more complex sulfur-containing molecules, including sulfides, sulfoxides, and sulfones. chadsprep.comrsc.org
Synthesis of Sulfoxides: One of the most important applications is the synthesis of unsymmetrical sulfoxides. Reaction of this compound with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), results in the displacement of the methylthiolate anion (-SMe) to form a new sulfoxide (Ph-S(O)-R). This method provides a reliable route to sulfoxides with diverse aryl and alkyl substituents. organic-chemistry.org
Synthesis of Sulfides: While thiosulfinates are not direct precursors to sulfides in a single step, they can be converted to disulfides through reaction with thiols. These disulfides can then be reduced and alkylated to form sulfides. researchgate.net The synthesis of sulfides is often accomplished via the SN2 reaction of a thiolate with an alkyl halide. chadsprep.comyoutube.com
Synthesis of Other Sulfur Compounds: Oxidation of this compound would yield the corresponding thiosulfonate, S-methyl benzenesulfonothioate (PhSO₂SMe). Furthermore, its reaction with various nucleophiles can generate sulfinamides or other derivatives, making it a versatile hub for accessing diverse sulfur chemotypes.
Table 3: Transformations of this compound
| Reagent | Product Class | Specific Product Example |
|---|---|---|
| Grignard Reagent (R-MgX) | Sulfoxide | Phenyl-S(O)-R |
| Thiol (R-SH) | Unsymmetrical Disulfide | R-S-S-Me |
| Oxidizing Agent (e.g., m-CPBA) | Thiosulfonate | S-Methyl benzenesulfonothioate |
Future Directions and Emerging Research Avenues
The field of sulfinothioate chemistry is continually evolving, driven by the quest for novel functionalities, improved synthetic efficiencies, and more environmentally benign methodologies. Research into S-Methyl benzenesulfinothioate and its analogues is branching into innovative areas, leveraging cutting-edge technologies and sustainable principles to unlock new possibilities. The future of sulfinothioate research is poised to focus on the intelligent design of new molecules, the integration of artificial intelligence in synthesis planning, and the adoption of green chemistry practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
